molecular formula C15H29O5P B6359764 11-Methacryloyloxyundecylphosphonic acid CAS No. 1194231-98-5

11-Methacryloyloxyundecylphosphonic acid

Cat. No. B6359764
CAS RN: 1194231-98-5
M. Wt: 320.36 g/mol
InChI Key: IUDHARNGDKAQTA-UHFFFAOYSA-N
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Description

“11-Methacryloyloxyundecylphosphonic acid” is a chemical compound that is used for research and development . It is often used to create polymerizable surfaces .


Molecular Structure Analysis

The molecular structure of “11-Methacryloyloxyundecylphosphonic acid” is not explicitly detailed in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “11-Methacryloyloxyundecylphosphonic acid” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “11-Methacryloyloxyundecylphosphonic acid” are not explicitly detailed in the available resources .

Scientific Research Applications

  • Surface Modification and Adhesion : The phosphonic acid group is known for its ability to form strong bonds with metal surfaces. This property has been harnessed to modify surfaces, such as stainless steel, to improve their characteristics. For instance, 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid has been used as a surface initiator for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer brushes directly from the surface. This technique is pivotal for creating surfaces with specific functionalities, such as hydrophilicity or hydrophobicity, and can be used in various applications including coatings and biomedical devices (Minet et al., 2009).

  • Development of Adhesive Polymers : Phosphonic acid monomers have shown promise in the synthesis of adhesive polymers. Their hydrolytic stability and good solubility in water make them suitable for creating strong bonds with substrates. The radical polymerization of these monomers results in materials that can be used in a variety of adhesive applications, including in the dental sector, highlighting their versatility and potential for widespread use (Moszner et al., 2001).

  • Dental Applications : In the field of dentistry, novel phosphonated methacrylate monomers have been synthesized and investigated for their potential use in dental applications. The polymerization behavior and the adhesive properties of these monomers have been studied, revealing their capability to form high-quality dental materials. These findings are crucial for the development of new dental adhesives and coatings that can provide improved performance and longevity (Yeniad et al., 2008).

  • Improving Corrosion Resistance : The ability of phosphonic acid derivatives to enhance the corrosion resistance of materials is particularly notable. For instance, the grafting of 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid on substrates has been shown to significantly improve their resistance to corrosion, making these coatings valuable for protecting materials in harsh environments (Barthélémy et al., 2014).

  • Molecular Organization in Self-Assembled Monolayers (SAMs) : Phosphonic acid-based SAMs on oxide surfaces have garnered interest for their use in sensor applications. The order and alignment in these SAMs, which can influence electron transport measurements, are vital for the reliability and reproducibility of sensors. Studies on hydroxyl- and methyl-terminated phosphonate films have provided insights into the packing and molecular organization of these SAMs, contributing to advancements in sensor technology (Dubey et al., 2010).

Mechanism of Action

Target of Action

11-Methacryloyloxyundecylphosphonic acid is primarily used as a coupling agent to create polymerizable surfaces . The primary targets of this compound are therefore the surfaces that need to be polymerized.

Result of Action

The primary result of the action of 11-Methacryloyloxyundecylphosphonic acid is the creation of polymerizable surfaces . This can enhance the properties of the surface, such as its durability, stability, and compatibility with other materials.

Safety and Hazards

“11-Methacryloyloxyundecylphosphonic acid” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions of “11-Methacryloyloxyundecylphosphonic acid” are not explicitly mentioned in the available resources .

properties

IUPAC Name

11-(2-methylprop-2-enoyloxy)undecylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29O5P/c1-14(2)15(16)20-12-10-8-6-4-3-5-7-9-11-13-21(17,18)19/h1,3-13H2,2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDHARNGDKAQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCCP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Methacryloyloxyundecylphosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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